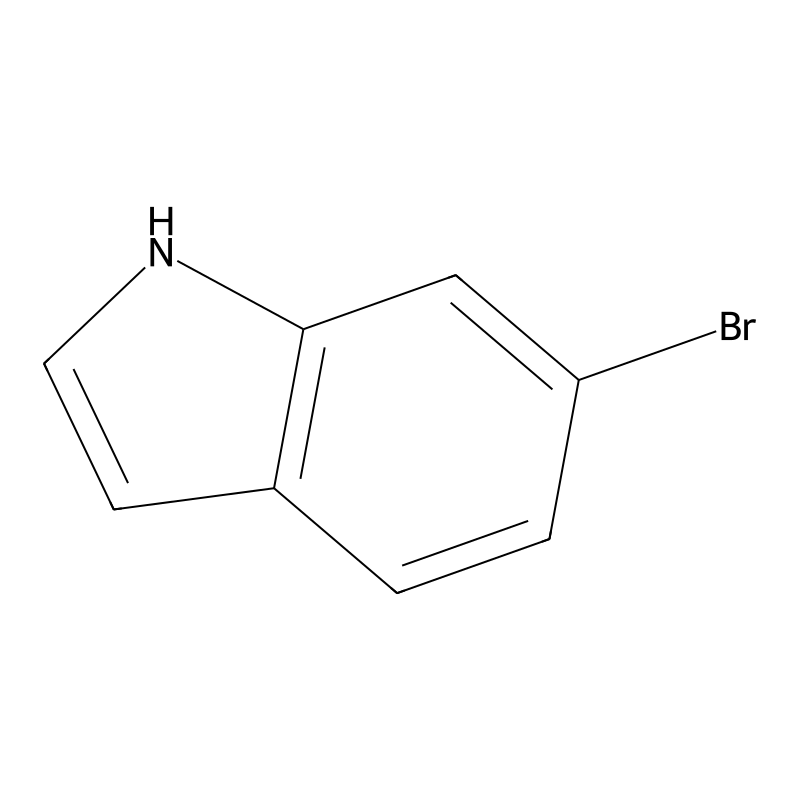6-Bromoindole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
-bromo-1H-indole is a valuable building block in organic synthesis due to its reactive bromine atom. Researchers utilize it in various reactions, including:
- Suzuki-Miyaura coupling: This reaction allows the formation of carbon-carbon bonds between 6-bromo-1H-indole and various boronic acids, leading to diversely substituted indole derivatives. These derivatives can serve as starting materials for synthesizing complex molecules with potential pharmaceutical applications .
- Heck reaction: Similar to the Suzuki-Miyaura coupling, the Heck reaction allows the introduction of alkenes onto the indole ring using 6-bromo-1H-indole and alkenes under specific catalyst conditions .
- Sonogashira coupling: This reaction enables the formation of carbon-carbon bonds between 6-bromo-1H-indole and terminal alkynes, leading to molecules with interesting biological properties .
Medicinal Chemistry:
The indole scaffold is prevalent in numerous natural products and drugs. 6-bromo-1H-indole serves as a starting material for synthesizing various indole-based compounds with potential therapeutic applications. Researchers have investigated its derivatives for various biological activities, including:
- Antimicrobial activity: Studies have shown that certain 6-bromo-1H-indole derivatives exhibit activity against various bacterial and fungal strains .
- Anticancer activity: Some derivatives have demonstrated potential for inhibiting the growth of cancer cells, making them promising candidates for further development .
- Antioxidant activity: Certain 6-bromo-1H-indole derivatives have shown free radical scavenging properties, suggesting potential applications in preventing oxidative stress-related diseases .
Material Science:
-bromo-1H-indole has been explored for its potential applications in material science due to its unique properties. These include:
- Organic electronics: Researchers are investigating 6-bromo-1H-indole derivatives for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their tunable electronic properties .
- Crystal engineering: The ability of 6-bromo-1H-indole to form self-assembled structures makes it a potential candidate for the design of functional materials with specific properties .
6-Bromoindole is a halogenated derivative of indole, characterized by the presence of a bromine atom at the sixth position of the indole ring. Its chemical formula is , and it is recognized for its role as a building block in organic synthesis and medicinal chemistry. The compound exhibits unique properties due to the electron-withdrawing nature of the bromine atom, which can influence its reactivity and biological activity.
Currently, there is no extensive research directly exploring the mechanism of action of 6-bromo-1H-indole in biological systems. However, due to its structural resemblance to the indole core, it might possess weak interactions with biological targets like enzymes or receptors containing indole-binding pockets []. Further studies are needed to elucidate its potential biological effects.
- Friedel-Crafts Reactions: It can undergo Friedel-Crafts acylation or alkylation, forming derivatives that are useful in synthesizing more complex molecules .
- Amidation: The compound can react with amines to form amides, which are important intermediates in pharmaceuticals .
- Reduction Reactions: Reduction of 6-bromoindole derivatives can yield corresponding amines or alcohols, expanding its utility in synthetic chemistry .
6-Bromoindole and its derivatives exhibit a range of biological activities:
- Antimicrobial Properties: Some studies have reported that 6-bromoindole derivatives possess antimicrobial effects against various pathogens .
- Anticancer Activity: Certain derivatives have shown potential in inhibiting cancer cell proliferation, indicating their role as anticancer agents .
- Neuroprotective Effects: Research suggests that some bromoindole compounds may protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease therapies .
Several methods exist for synthesizing 6-bromoindole:
- From 4-Bromo-2-Nitrotoluene: This method involves nitration followed by reduction and cyclization to yield 6-bromoindole efficiently .
- Direct Bromination of Indole: Indole can be brominated using bromine or N-bromosuccinimide under acidic conditions to yield 6-bromoindole .
- Friedel-Crafts Reaction: Utilizing 6-bromoindole as a starting material, further functionalization can be achieved through Friedel-Crafts reactions to produce various derivatives .
The applications of 6-bromoindole are diverse:
- Pharmaceutical Intermediates: It serves as a precursor for synthesizing various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
- Research Tools: Used in biochemical research to study indole-related pathways and mechanisms.
- Material Science: Its derivatives are explored for applications in organic electronics and sensors due to their electronic properties.
Interaction studies involving 6-bromoindole focus on its binding affinity with biological targets:
- Enzyme Inhibition: Several studies have investigated its ability to inhibit enzymes such as acetylcholinesterase, showcasing its potential in treating neurological disorders .
- Receptor Binding: Research indicates that some derivatives may interact with serotonin receptors, suggesting their relevance in psychopharmacology .
Several compounds share structural similarities with 6-bromoindole. A comparison highlights their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Bromoindole | Indole ring | Bromine at the fifth position; different reactivity |
| 7-Bromoindole | Indole ring | Bromine at the seventh position; distinct properties |
| Indole | No halogen | Base structure without halogen; broader applications |
| 6-Bromotryptamine | Indole ring | Contains an amine group; notable for neuroactivity |
Each compound presents unique reactivity profiles and biological activities that differentiate them from 6-bromoindole.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








